Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH
Description
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is a synthetic tripeptide derivative featuring a carbobenzyloxy (Cbz) protecting group, two racemic phenylalanine (DL-Phe) residues, and a nitro (NO2)-modified arginine residue. The compound’s structure includes dual nitro groups on the guanidine moiety of arginine, which significantly influences its electronic properties and reactivity. This modification distinguishes it from conventional arginine-protected peptides, where tert-butyl-based groups (e.g., Pbf) are typically employed .
Properties
Molecular Formula |
C32H37N7O8 |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
5-[[amino(nitramido)methylidene]amino]-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38) |
InChI Key |
PLIRYKDNZJXVRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH typically involves the stepwise addition of amino acids to form the peptide chain. The process may include:
Protection of Functional Groups: Protecting groups like Cbz are used to prevent unwanted reactions.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removal of protecting groups using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production may involve automated peptide synthesizers, which streamline the process by automating the addition and removal of protecting groups and the coupling of amino acids.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex peptides.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Used in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Key Structural Features:
- Cbz Protection : Ensures stability during peptide synthesis by blocking the N-terminus.
- Dual NO2 Groups on Arginine: Electron-withdrawing nitro groups modify the arginine side chain’s acidity and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems.
The synthesis of such compounds typically involves sequential deprotection and coupling steps under inert conditions, as exemplified in related methodologies .
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
Compounds like Cbz-D-Ala-D-Arg(Pbf)-NH2 and Cbz-D-Arg(Pbf)-D-Ala-D-Arg(Pbf)-NH2 () utilize Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection instead of nitro groups. Key differences include:
Implications :
- NO2 vs. Pbf: Nitro groups enhance electrophilicity but may reduce stability under reducing conditions. Pbf offers steric protection and acid stability, making it preferable in standard solid-phase peptide synthesis (SPPS).
- DL Configuration : Racemic Phe residues in the target compound may complicate chiral resolution compared to enantiomerically pure D-Ala derivatives .
Functional Analogues with Modified Backbones
Compounds like Cbz-D-Arg(Pbf)-D-Ala-D-Arg(Pbf)-NH2 () highlight the impact of backbone length and residue order:
- Backbone Flexibility : The target compound’s consecutive Phe residues introduce rigidity, whereas Ala-containing analogues (e.g., Cbz-D-Ala-D-Arg(Pbf)-NH2) offer greater conformational flexibility.
Research Findings and Mechanistic Insights
Electronic and Solubility Properties
- Solubility : Nitro groups may reduce aqueous solubility compared to Pbf-protected analogues, which retain tertiary-butyl hydrophobicity.
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